molecular formula C8H16N4S B2766487 4-(2-Azidoethyl)-2,2-dimethylthiomorpholine CAS No. 1601936-28-0

4-(2-Azidoethyl)-2,2-dimethylthiomorpholine

Cat. No. B2766487
CAS RN: 1601936-28-0
M. Wt: 200.3
InChI Key: BTRSXZYSUOWDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2-Azidoethyl)-2,2-dimethylthiomorpholine” is a complex organic compound. Azidoethyl groups are often used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together .


Synthesis Analysis

While specific synthesis methods for “4-(2-Azidoethyl)-2,2-dimethylthiomorpholine” are not available, azido compounds are often synthesized using azide salts or by substitution reactions involving halides .


Chemical Reactions Analysis

Azido compounds are known to participate in click chemistry, specifically in the Huisgen 1,3-dipolar cycloaddition . This reaction is often used to attach various functional groups to a molecule.

Scientific Research Applications

Heterocycle Synthesis

Organic azides, including 4-(2-azidoethyl)-2,2-dimethylthiomorpholine, play a crucial role in heterocycle synthesis. Researchers have harnessed their intermolecular or intramolecular reactions under various conditions (thermal, catalyzed, or noncatalyzed) to prepare basic five-, six-, and organometallic heterocyclic systems. These reactions yield fused analogs with diverse applications .

Functional Group Transformation

The azido group in 4-(2-azidoethyl)-2,2-dimethylthiomorpholine can undergo various chemical reactions. Researchers have explored its functionality in different contexts, such as nucleophilic addition (e.g., Aza-Michael addition), cycloaddition reactions (including [3+2] cycloadditions), and mixed addition/cyclization/oxygen processes .

One-Pot Domino Reactions

One-pot domino reactions are powerful tools for synthesizing complex molecules efficiently. Organic azides, including our compound of interest, participate in these reactions to construct various heterocycles. Researchers have developed methods that allow the simultaneous formation of multiple bonds, leading to diverse products .

Chemoselectivity and Catalysts

The choice of catalysts significantly influences the outcome of chemical reactions. Researchers have explored the utility of specific catalysts in favoring C-H and C-N bond formation during the synthesis of heterocycles from organic azides. Understanding chemoselectivity is essential for designing efficient synthetic routes .

Ugi Four-Component Reaction

The Ugi reaction, a multicomponent process, involves the condensation of an amine, an isocyanide, an aldehyde, and a carboxylic acid. Organic azides can participate in Ugi reactions, leading to diverse heterocyclic products. This strategy allows rapid access to complex molecular scaffolds .

C-H Amination via Insertion Reactions

Researchers have explored the insertion of nitrogen atoms into C-H bonds using organic azides. This approach enables the direct functionalization of C-H bonds, leading to the formation of valuable heterocycles. The azido group serves as a versatile nitrogen source in these reactions .

These applications highlight the versatility of 4-(2-azidoethyl)-2,2-dimethylthiomorpholine in synthetic chemistry and its potential impact across various fields. If you’d like further details or have additional questions, feel free to ask! 😊

Safety and Hazards

Azides are generally considered to be hazardous due to their high reactivity. They can decompose explosively when heated or subjected to shock . Proper safety measures should be taken when handling azides.

Future Directions

The use of azides in click chemistry has opened up new possibilities in various fields, including drug design, materials science, and bioconjugation . The future research directions would likely involve exploring these applications further.

properties

IUPAC Name

4-(2-azidoethyl)-2,2-dimethylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4S/c1-8(2)7-12(5-6-13-8)4-3-10-11-9/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRSXZYSUOWDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CCN=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Azidoethyl)-2,2-dimethylthiomorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.